2,2'-Dichlorobenzidine dihydrochloride
Description
Contextualization of Biphenyl (B1667301) Diamine Derivatives in Synthetic Chemistry
Biphenyl diamine derivatives are a class of organic compounds characterized by a biphenyl backbone with two amino groups attached. These structures are fundamental building blocks in organic synthesis due to their rigid framework and the reactivity of the amine groups. rsc.org They serve as crucial intermediates in the production of a wide array of commercially important materials, including dyes, pigments, and polymers. The biphenyl moiety is also a prevalent scaffold in many biologically active compounds and marketed drugs, highlighting the significance of its derivatives in medicinal chemistry. rsc.org The functionalization of the biphenyl core allows for the synthesis of a diverse range of molecules with tailored electronic and steric properties, making them valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org
Isomeric Considerations: The Case of 2,2'-Dichlorobenzidine (B181645) Dihydrochloride (B599025) versus 3,3'-Dichlorobenzidine (B165656) Dihydrochloride
The isomers 2,2'-Dichlorobenzidine dihydrochloride and 3,3'-Dichlorobenzidine dihydrochloride are distinguished by the substitution pattern of the chlorine atoms on the biphenyl rings relative to the amino groups. This seemingly subtle structural difference leads to significant variations in their physical and chemical properties, as well as their industrial applications.
3,3'-Dichlorobenzidine and its dihydrochloride salt are the more commercially significant of the two isomers. wikipedia.org The 3,3'-isomer is a gray to purple crystalline solid and is primarily used as an intermediate in the manufacture of diarylide yellow pigments for printing inks, textiles, and plastics. wikipedia.orgaarti-industries.comwho.intnih.gov It also finds application as a curing agent in the synthesis of polyurethane elastomers. aarti-industries.comwho.int
In contrast, 2,2'-Dichlorobenzidine is described as forming needles from water or prisms from alcohol. drugfuture.com While not as widely used in large-scale industrial processes as its 3,3' counterpart, it is recognized as a useful reactant for the synthesis of various derivatives, including those with potential applications as inhibitors for viruses like Hepatitis C. guidechem.com
Below is a comparative table of the physical and chemical properties of the two isomers and their dihydrochloride salts.
| Property | 2,2'-Dichlorobenzidine | This compound | 3,3'-Dichlorobenzidine | 3,3'-Dichlorobenzidine Dihydrochloride |
| CAS Number | 84-68-4 drugfuture.com | Not specified | 91-94-1 who.int | 612-83-9 aarti-industries.com |
| Molecular Formula | C12H10Cl2N2 drugfuture.com | C12H10Cl2N2·2HCl drugfuture.com | C12H10Cl2N2 canada.ca | C12H10Cl2N2·2HCl canada.ca |
| Molecular Weight | 253.13 g/mol drugfuture.com | 326.05 g/mol drugfuture.com | 253.12 g/mol nih.gov | Not specified |
| Appearance | Needles from water or prisms from alcohol drugfuture.com | Leaflets from water drugfuture.com | Grey to purple crystalline solid nih.govcanada.ca | White to gray-white crystalline powder aarti-industries.com |
| Melting Point | 165°C drugfuture.com | Not specified | 132-133°C canada.ca | 132-137°C aarti-industries.com |
| Solubility in Water | Almost insoluble drugfuture.com | Moderately soluble drugfuture.com | Low solubility (0.4 mg/100 ml at 22°C) who.int | < 0.1 g/100 ml aarti-industries.com |
| Solubility in Organic Solvents | Moderately soluble in alcohol; readily soluble in ether drugfuture.com | Not specified | Not specified | Slightly soluble in Chloroform (B151607), DMSO (heated), and Methanol (heated) chemicalbook.com |
The synthesis of dichlorobenzidine (B72168) isomers dates back to the late 19th and early 20th centuries. The preparation of 2,2'-Dichlorobenzidine from m-chloronitrobenzene was reported by Laubenheimer in 1875 and later by Cain and May in 1910. drugfuture.com The synthesis of these compounds often involves a key chemical reaction known as the benzidine (B372746) rearrangement. wikipedia.orgwikipedia.org This acid-catalyzed rearrangement of a 1,2-diphenylhydrazine (B7769752) derivative to a 4,4'-diaminobiphenyl has been a subject of mechanistic study for many years and is considered a classic puzzle in organic chemistry. wikipedia.org
3,3'-Dichlorobenzidine was introduced around 1932 and grew to become an important diphenyl base, particularly for the production of pigments. chemicalbook.com Its synthesis typically starts from 2-nitrochlorobenzene, which is reduced to form 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes the benzidine rearrangement to yield the final 3,3'-dichlorobenzidine product. wikipedia.org The development of continuous processes for the preparation of 3,3'-dichlorobenzidine dihydrochloride highlights its industrial importance. google.com
Fundamental Significance as a Chemical Intermediate in Advanced Synthetic Pathways
This compound serves as a valuable chemical intermediate in various synthetic pathways. The presence of two reactive amine groups and the specific positioning of the chlorine atoms allow for a range of chemical transformations. It is a useful reactant for the synthesis of more complex molecules, including benzidine, L-proline, and diaminofluorene (B97380) derivatives. guidechem.com These derivatives have been investigated for their potential as inhibitors of the Hepatitis C virus NS5A protein, indicating the importance of 2,2'-dichlorobenzidine in the development of potential therapeutic agents. guidechem.com
While the large-scale industrial use of this compound is not as prominent as its 3,3' isomer, its utility in specialized, advanced synthetic applications underscores its significance in chemical science. The ability to serve as a starting material for structurally complex and biologically relevant molecules ensures its continued relevance in research and development.
Structure
3D Structure of Parent
Properties
CAS No. |
5742-07-4 |
|---|---|
Molecular Formula |
C12H12Cl4N2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
InChI Key |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Dichlorobenzidine Dihydrochloride
Precursor Compounds and Initial Reaction Schemes
The synthesis originates from o-nitrochlorobenzene, which undergoes a two-stage transformation: reduction to an intermediate hydrazo compound, followed by a molecular rearrangement to form the desired benzidine (B372746) structure.
Reduction of o-Nitrochlorobenzene to 2,2'-Dichlorohydrazobenzene
The initial and critical step in the synthesis is the selective reduction of o-nitrochlorobenzene to 2,2'-dichlorohydrazobenzene. This transformation is typically achieved through catalytic hydrogenation. The process involves the conversion of o-nitrochlorobenzene first to 2,2'-dichloroazoxybenzene (B76223), which is then further reduced to 2,2'-dichlorohydrazobenzene.
The reaction is generally carried out in a multiphase system, consisting of an aqueous alkali metal hydroxide (B78521) solution (such as sodium or potassium hydroxide), a water-immiscible aromatic solvent (like toluene (B28343), benzene (B151609), or xylene), and a noble metal catalyst. google.comgoogle.com The presence of a base is crucial for the reaction's selectivity. The hydrogenation proceeds under a hydrogen atmosphere at elevated temperatures and pressures. google.com
Several catalytic systems have been developed to improve yield and efficiency. Palladium or platinum supported on carbon (Pd/C or Pt/C) are common catalysts for this hydrogenation. google.com To enhance catalyst performance and longevity, co-catalysts are often employed. It has been found that anthraquinone (B42736) derivatives, particularly hydroxy-anthraquinones, act as effective co-catalysts, leading to high, reproducible yields and a high-quality product that can often be used in the subsequent rearrangement step without isolation. google.com The use of these co-catalysts can also help maintain catalyst activity over multiple cycles. google.com
| Parameter | Conditions | Catalyst System | Yield (%) | Reference |
| Temperature | 55-60 °C | Palladium-on-carbon, β-hydroxy-anthraquinone | High, reproducible | google.com |
| Pressure | 1-6 bars | Palladium-on-carbon, β-hydroxy-anthraquinone | High, reproducible | google.com |
| Solvent | Toluene, Xylene | Platinum-on-carbon, 2,6-dihydroxy-anthraquinone | 83 | google.comgoogle.com |
| Catalyst Recycling | 10 cycles | Platinum-on-carbon, 2,6-dihydroxy-anthraquinone | Constant yields | google.comgoogle.com |
Table 1: Representative conditions for the catalytic hydrogenation of o-nitrochlorobenzene.
Mechanisms of Benzidine Rearrangement in Acidic Media
The intermediate, 2,2'-dichlorohydrazobenzene, undergoes the critical benzidine rearrangement in the presence of acid to form 3,3'-dichlorobenzidine (B165656), which is then converted to its dihydrochloride (B599025) salt. wikipedia.org This rearrangement is a classic example of a ic.ac.ukic.ac.uk sigmatropic migration. ic.ac.uk
The reaction is acid-catalyzed, with the rate being dependent on the acid concentration. kyoto-u.ac.jp For 2,2'-dichlorohydrazobenzene, the conversion is found to be of second order with respect to hydrogen ions, which points to a "two-proton mechanism". rsc.org In this mechanism, the hydrazo compound is diprotonated, forming a dicationic species. ic.ac.uk This diprotonation is thought to be the active step that facilitates the cleavage of the weak N-N bond. ic.ac.uk
The rate-determining step is the simultaneous N-N bond cleavage and the formation of a new C-C bond between the para-positions (C4 and C4') of the two aromatic rings. ic.ac.uk Computational models suggest that the transition state involves significant π-π stacking interactions between the two aryl rings. ic.ac.uk Following the C-C bond formation, rapid proton transfers occur to rearomatize the rings and yield the final 3,3'-dichlorobenzidine product. ic.ac.uk
Advanced Catalytic Approaches in Synthesis
Catalysis is central to the entire synthesis, from the initial reduction to the formation of the key intermediate. Both heterogeneous and homogeneous systems are employed to maximize efficiency and product purity.
Heterogeneous Catalysis (e.g., Raney-Nickel Systems)
Heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture. rsc.org Raney-Nickel is a prominent example used in the synthesis of 2,2'-dichlorohydrazobenzene. quickcompany.in Specifically, it is effective in the hydrogenation of 2,2'-dichloroazoxybenzene (an intermediate in the reduction of o-nitrochlorobenzene) to 2,2'-dichlorohydrazobenzene. quickcompany.inallindianpatents.com
This reduction is typically performed under alkaline conditions, for instance, in the presence of a caustic lye solution. quickcompany.in The process can be carried out in various solvents, including dimethylformamide (DMF) or a mixed solvent system of alcohols and aromatic hydrocarbons. quickcompany.inpatsnap.com The catalyst's high surface area and activity make it suitable for industrial-scale production. google.com After the reaction, the solid Raney-Nickel catalyst can be removed by filtration. allindianpatents.com
Homogeneous Catalysis for Intermediate Formation
While the primary reduction catalysts are heterogeneous, certain soluble components, or co-catalysts, play a crucial role that can be considered within the realm of homogeneous catalysis. In the catalytic hydrogenation of o-nitrochlorobenzene, polycyclic quinones, such as anthraquinone derivatives, are added as co-catalysts. google.com These additives improve the yield and reproducibility of 2,2'-dichlorohydrazobenzene formation. google.com The quinone derivative participates in the electron transfer process, enhancing the efficiency of the primary noble metal catalyst. This approach leads to a product of high purity, which can be directly used for the subsequent rearrangement without the need for isolation. google.comgoogle.com
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and ensuring product quality on an industrial scale. scielo.brresearchgate.net Key parameters include temperature, pressure, solvent choice, and reactant concentrations.
For the initial reduction of o-nitrochlorobenzene, the temperature is preferably maintained between 55°C and 60°C, with a hydrogen pressure of 1 to 6 bars. google.com The choice of solvent, such as toluene or xylene, is also critical for the reaction's success. google.comgoogle.com
The subsequent benzidine rearrangement step requires careful temperature control. One industrial method involves a staged heating process. After adding 2,2'-dichlorohydrazobenzene to a hydrochloric acid solution, the temperature is initially kept below 30°C. chemicalbook.com The reaction mixture is then held at progressively higher temperatures:
Not exceeding 40°C for 1 hour. chemicalbook.com
Between 40-50°C for 2 hours. chemicalbook.com
Between 50-60°C for 2 hours. chemicalbook.com
Between 60-75°C for 4 hours. chemicalbook.com
This gradual increase in temperature controls the exothermic reaction and ensures the complete conversion to 3,3'-dichlorobenzidine hydrochloride over a period of 15 to 20 hours. chemicalbook.com
Continuous processing methods have also been developed. One such process for the rearrangement step operates at temperatures between 20°C and 50°C, treating a solution of 2,2'-dichlorohydrazobenzene in a water-immiscible solvent with aqueous sulfuric acid. google.com This continuous approach can improve throughput and process control. google.com
| Reaction Step | Parameter | Optimized Value/Range | Purpose/Outcome | Reference |
| Reduction | Temperature | 55-60 °C | Enhance reaction rate and selectivity | google.com |
| Reduction | H₂ Pressure | 1-6 bars | Ensure sufficient hydrogen for reduction | google.com |
| Rearrangement | Temperature (Batch) | Staged increase from <30°C to 75°C | Control exotherm, ensure complete conversion | chemicalbook.com |
| Rearrangement | Reaction Time (Batch) | 15-20 hours | Achieve complete conversion | chemicalbook.com |
| Rearrangement | Temperature (Continuous) | 20-50 °C | Enable continuous and controlled reaction | google.com |
| Rearrangement | Acid | HCl (25%) or H₂SO₄ (50-80%) | Catalyze the rearrangement mechanism | chemicalbook.comgoogle.com |
Table 2: Optimized process parameters for the synthesis of 3,3'-Dichlorobenzidine salts.
Temperature and pH Control in Rearrangement Reactions
The conversion of 2,2'-dichlorohydrazobenzene to 3,3'-dichlorobenzidine is an acid-catalyzed intramolecular rearrangement. researchgate.net Control of temperature and pH, dictated by the concentration of the mineral acid, is paramount for optimizing the reaction rate and minimizing the formation of byproducts.
The reaction is typically carried out in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, which acts as the catalyst. cdc.gov The kinetics of the conversion of 2,2'-dichlorohydrazobenzene have been shown to be second order in hydrogen ions, highlighting the critical role of acidity. rsc.org
Process temperatures are carefully managed, often in a stepwise manner, to control the exothermic reaction. In one large-scale batch process, the initial addition of 2,2'-dichlorohydrazobenzene to a 25% hydrochloric acid solution is controlled to keep the temperature below 30°C. chemicalbook.com This is followed by a programmed series of heating stages:
1 hour at up to 40°C
2 hours at 40-50°C
2 hours at 50-60°C
4 hours at 60-75°C
This gradual increase in temperature over a period of 15 to 20 hours ensures the complete conversion of the starting material. chemicalbook.com Continuous processes also employ strict temperature control, for instance, by conducting the initial reaction at 15-20°C, followed by heating to 40-45°C for 1-2 hours. wipo.int
| Parameter | Batch Process Example | Continuous Process Example |
| Acid Catalyst | 25% Hydrochloric Acid | Dilute Sulfuric Acid |
| Initial Temp. | < 30°C | 15-20°C |
| Staged Temp. 1 | ≤ 40°C (1 hr) | 40-45°C (1-2 hrs) |
| Staged Temp. 2 | 40-50°C (2 hrs) | N/A |
| Staged Temp. 3 | 50-60°C (2 hrs) | N/A |
| Final Temp. | 60-75°C (4 hrs) | N/A |
| Total Time | 15-20 hours | Shorter, continuous flow |
Solvent Selection and Phase Transfer Considerations
The synthesis of 3,3'-dichlorobenzidine, the precursor to the dihydrochloride salt, is often performed in a biphasic system. The starting material, 2,2'-dichlorohydrazobenzene, is dissolved in a water-immiscible aromatic solvent, such as toluene or xylene. google.comgoogle.com The rearrangement is then initiated by adding an aqueous mineral acid.
A significant process engineering challenge arises as the reaction proceeds. The resulting product, 3,3'-dichlorobenzidine hydrochloride or sulfate (B86663), precipitates out of the aqueous phase, forming a thick suspension. google.com As the reaction continues, the viscosity of this suspension can increase to a point where it becomes difficult to stir or pump, impeding material exchange and slowing the reaction rate. This can lead to an increase in undesired side reactions. google.com
To overcome this, phase-transfer catalysis principles are employed. A patent for a continuous process describes the use of an alkali metal salt of an alkyl polyglycol ether sulfate as a surfactant. google.com This additive helps to keep the suspension conveyable and ensures efficient reaction, preventing the viscosity from becoming unmanageable. google.com The choice of a water-immiscible organic solvent is crucial as it allows for easy separation from the aqueous product phase later in the process. google.com
Continuous Flow Synthesis Techniques
To improve efficiency, safety, and control over reaction parameters, continuous flow synthesis techniques have been developed for the production of 3,3'-dichlorobenzidine and its dihydrochloride salt. These methods replace traditional large batch reactors with smaller, more efficient systems like tubular reactors or a series of continuous stirred-tank reactors (CSTRs). wipo.intgoogle.com
One patented continuous process involves feeding a toluene solution of 2,2'-dichlorohydrazobenzene and aqueous sulfuric acid through a series of three stirred reactors. google.com The temperature in this system is maintained between 36°C and 40°C. This setup allows for precise control, reduces the generation of by-products, and significantly shortens reaction time. wipo.intgoogle.com
Another continuous method utilizes a tubular reactor where a toluene solution of the starting material and dilute sulfuric acid are reacted at 15-20°C. The resulting solution is then heated to 40-45°C in a subsequent stage to complete the formation of 3,3'-dichlorobenzidine sulfate. wipo.int A semi-continuous process has also been described using multiple reactors where the temperature is controlled in stages: 10-20°C in the first reactor, 20-30°C in the second, and 30-40°C in the third. google.com
| Reactor Type | Temperature Profile | Solvent System | Key Advantage |
| Series of Stirred Reactors | 36-40°C | Toluene / Aqueous H₂SO₄ | Steady-state operation, manageable viscosity google.com |
| Tubular Reactor | Stage 1: 15-20°C, Stage 2: 40-45°C | Toluene / Dilute H₂SO₄ | Precise parameter control, reduced by-products wipo.int |
| Multiple Staged Reactors | Stage 1: 10-20°C, Stage 2: 20-30°C, Stage 3: 30-40°C | Xylene / HCl gas | Controlled conversion efficiency across stages google.com |
Purification and Isolation Strategies for 2,2'-Dichlorobenzidine (B181645) Dihydrochloride
The purification and isolation of 2,2'-Dichlorobenzidine Dihydrochloride from the reaction mixture is a critical multi-step process designed to yield a high-purity crystalline product.
Following the rearrangement reaction, the resulting suspension is typically diluted with water and heated to approximately 90-95°C. google.com This step dissolves the product and allows for the separation of the water-immiscible aromatic solvent (e.g., toluene) from the hot aqueous phase containing the product as a sulfate or initial hydrochloride salt. google.com
The targeted this compound is then precipitated from the clarified aqueous solution. This is achieved by adding a sufficient amount of hydrochloric acid, often at an elevated temperature of 95-110°C. google.com The solution is subsequently cooled to around 30-35°C to induce crystallization and maximize the yield of the precipitated salt. google.com
The final product is isolated via solid-liquid separation, typically using a centrifuge or filter press. chemicalbook.com The obtained crystals are then washed, often with dilute hydrochloric acid, to remove any remaining sulfuric acid or other impurities. google.com For higher purity, a refining crystallization step can be employed, which involves dissolving the crude product, treating it with activated carbon to remove colored impurities, filtering, and then recrystallizing by cooling. google.com
Formation of Related Dichlorobiphenyl Diamine Byproducts in Synthesis
During the acid-catalyzed benzidine rearrangement of 2,2'-dichlorohydrazobenzene, several side reactions can occur, leading to the formation of byproducts that reduce the yield and purity of the desired 3,3'-dichlorobenzidine.
One of the primary side reactions is disproportionation. google.com For N,N'-diarylhydrazines, disproportionation typically results in the formation of the corresponding azoarene compound and aromatic amines. researchgate.net In this specific synthesis, the disproportionation of 2,2'-dichlorohydrazobenzene would yield 2,2'-dichloroazobenzene and 2-chloroaniline.
Furthermore, the benzidine rearrangement itself is known to produce isomeric byproducts. Besides the main cdc.govcdc.gov sigmatropic rearrangement that yields the benzidine product, other pathways can lead to different dichlorobiphenyl diamine isomers. ic.ac.uk These can include:
Diphenyline (o,p'-benzidine) derivatives: Formed from a cdc.govchemicalbook.com sigmatropic shift.
Semidine (o-aminodiphenylamine) derivatives: Formed from a chemicalbook.comgoogle.com sigmatropic shift.
The formation of these byproducts is highly dependent on reaction conditions such as acid concentration and temperature. google.com Inefficient processing, which leads to long reaction times, can increase the prevalence of these undesired side reactions, necessitating complex purification operations to remove them from the final product. google.com
Advanced Analytical Characterization and Environmental Detection Methods
Chromatographic Separation Techniques for Trace Analysis
Chromatographic methods are fundamental for separating 2,2'-Dichlorobenzidine (B181645) from complex sample matrices prior to its detection and quantification. The choice of technique depends on the sample medium, required sensitivity, and the analytical objective, whether it be qualitative screening or precise quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 2,2'-Dichlorobenzidine in aqueous samples. epa.gov It offers versatility in separation mechanisms and detection, making it suitable for trace-level analysis in municipal and industrial discharges. epa.gov
Various HPLC methods have been developed, typically employing reversed-phase columns which are effective for separating non-polar to moderately polar compounds. A common approach involves a C18 or a LiChrosorb RP-2 column. epa.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as an acetate (B1210297) buffer, to ensure efficient separation and good peak shape. epa.govresearchgate.net
Detection is a critical aspect of the HPLC analysis of 2,2'-Dichlorobenzidine. While UV detection at a wavelength of 254 nm or 280 nm is feasible, electrochemical detection offers superior sensitivity and selectivity, allowing for detection limits in the sub-microgram per liter range. researchgate.netcdc.gov For instance, EPA Method 605 specifies HPLC with an electrochemical detector for the analysis of benzidines, achieving a method detection limit of 0.05 µg/L for 3,3'-Dichlorobenzidine (B165656) in certain wastewater types. epa.gov Sample preparation for HPLC analysis often involves liquid-liquid extraction with a solvent like chloroform (B151607), followed by an acid back-extraction for cleanup, and finally solvent exchange to a mobile-phase compatible solvent. epa.gov Online solid-phase extraction (SPE) has also been utilized to preconcentrate the analyte from water samples, achieving detection limits as low as 50 ng/L. nih.gov
Table 1: Exemplary HPLC Method Parameters for 3,3'-Dichlorobenzidine Analysis
| Parameter | Conditions | Source(s) |
|---|---|---|
| Method | EPA Method 605 | epa.gov |
| Column | Lichrosorb RP-2, 5 µm, 25 cm x 4.6 mm ID | epa.gov |
| Mobile Phase | 50% Acetonitrile / 50% 0.1M Acetate Buffer (pH 4.7) | epa.gov |
| Flow Rate | 0.8 mL/min | epa.gov |
| Detector | Electrochemical Detector (+0.8 V) | epa.gov |
| Method Detection Limit (MDL) | 0.05 µg/L | epa.gov |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of 2,2'-Dichlorobenzidine. cdc.gov It provides a high degree of certainty in compound identification through the unique mass spectrum of the analyte. nih.gov
A significant challenge in the GC analysis of benzidines is their polarity and potential for thermal degradation, which can result in poor chromatographic peak shape and reduced sensitivity. cdc.gov To overcome these issues, derivatization of the amine functional groups is a common practice. cdc.govosha.gov Reagents such as heptafluorobutyric acid anhydride (B1165640) (HFBA) or silylating agents are used to create more volatile and thermally stable derivatives suitable for GC analysis. osha.gov The analysis is typically performed on fused-silica capillary columns. cdc.gov
In the mass spectrometer, the derivatized 2,2'-Dichlorobenzidine is ionized, most commonly by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint. For 3,3'-Dichlorobenzidine, the base peak in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 252. nih.gov GC-MS is not only used for definitive confirmation of the compound's presence but also for quantitative analysis, often with detection limits reaching the picogram level per injection. osha.govthermofisher.com
Table 2: GC-MS Analysis Parameters for 3,3'-Dichlorobenzidine
| Parameter | Description | Source(s) |
|---|---|---|
| Sample Preparation | Derivatization with Heptafluorobutyric Acid Anhydride (HFBA) | osha.gov |
| Chromatography | Gas Chromatography (GC) on a capillary column | cdc.gov |
| Detection | Mass Spectrometry (MS) | cdc.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Characteristic Ion (Base Peak) | m/z 252 | nih.gov |
| Analytical Use | Qualitative identification and quantitative analysis | cdc.govosha.gov |
For targeted quantitative analysis, Gas Chromatography can be paired with detectors that are highly selective for compounds containing specific elements. The Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for the analysis of 2,2'-Dichlorobenzidine due to the presence of two nitrogen atoms in its structure.
The NPD, also known as a thermionic specific detector (TSD), is highly sensitive to nitrogen- and phosphorus-containing organic compounds. srigc.comscioninstruments.comwikipedia.org Its response to hydrocarbons is significantly lower, making it a highly selective detector for analyzing nitrogen-containing compounds in complex matrices. srigc.com This selectivity reduces the need for extensive sample cleanup. The principle of operation involves the ionization of the nitrogen-containing analyte in a plasma surrounding a heated alkali metal bead, which generates a measurable electrical current. srigc.comwikipedia.org GC-NPD has been specifically utilized for the quantification of 3,3'-Dichlorobenzidine. nih.gov
The Flame Ionization Detector (FID) is a more universal detector for organic compounds. scioninstruments.com It responds to compounds that can be ionized in a hydrogen-air flame, which includes most carbon-containing molecules. chromatographyonline.com While less selective than the NPD, the FID is robust, reliable, and exhibits a wide linear response range. rsc.org In the context of 2,2'-Dichlorobenzidine analysis, GC-FID has been employed for determining the purity of the compound. nih.govmeasurlabs.com
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique that can be applied to the qualitative analysis and screening of 2,2'-Dichlorobenzidine. aga-analytical.com.pl In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. chemistryhall.com A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. chemistryhall.com
For aromatic amines like 2,2'-Dichlorobenzidine, various solvent systems can be employed to achieve separation. The position of the separated spot, characterized by its retention factor (Rf) value, provides qualitative information for identification when compared to a standard. chemistryhall.com Visualization of the separated spots can be achieved under UV light if the compound is fluorescent or by spraying the plate with a visualizing reagent that reacts with the amine functional group to produce a colored spot. illinois.edu General detection methods for amines include reagents like t-Butylhypochlorite/Starch/KI. illinois.edu While primarily a qualitative tool, TLC can be used for semi-quantitative analysis and for optimizing separation conditions for column chromatography. aga-analytical.com.pl
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of bonds within the molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. libretexts.org
For 2,2'-Dichlorobenzidine dihydrochloride (B599025), the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The presence of the aromatic rings would be indicated by C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ range. libretexts.org The N-H bonds of the primary amine groups (or ammonium (B1175870) groups in the dihydrochloride salt) would show characteristic stretching absorptions in the 3500-3300 cm⁻¹ region. libretexts.org Primary amines typically show two bands in this region (one for symmetric and one for asymmetric stretching), which are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.orgpressbooks.pub The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range. Furthermore, the presence of chlorine atoms attached to the aromatic ring would give rise to C-Cl stretching absorptions, typically observed in the fingerprint region below 850 cm⁻¹. The specific pattern of absorptions can provide valuable information for confirming the identity and structural integrity of the compound.
Table 3: Predicted IR Absorption Regions for 2,2'-Dichlorobenzidine
| Functional Group | Bond Vibration | Characteristic Absorption Region (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amine (or Ammonium Salt) | N-H stretch | 3500 - 3300 | libretexts.orgpressbooks.pub |
| Aromatic Ring | =C-H stretch | 3100 - 3000 | libretexts.org |
| Aromatic Ring | C=C stretch | 1600 - 1450 | libretexts.org |
| Aryl Amine | C-N stretch | 1350 - 1250 | lumenlearning.com |
| Aryl Chloride | C-Cl stretch | < 850 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the unambiguous structural elucidation of organic molecules, including 2,2'-Dichlorobenzidine and its dihydrochloride salt. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
For 2,2'-Dichlorobenzidine, ¹H NMR and ¹³C NMR are the most relevant NMR techniques.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,2'-Dichlorobenzidine would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. Due to the molecule's symmetry, the two benzene (B151609) rings are chemically equivalent. Each ring contains three distinct aromatic protons. The coupling patterns (splitting) of these signals would reveal the adjacency of the protons, confirming their positions relative to the chlorine and amino substituents. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (positions of the signals) are influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the amine groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,2'-Dichlorobenzidine, six distinct signals would be expected for the carbon atoms of the biphenyl (B1667301) structure, corresponding to the six chemically different carbon environments. The chemical shifts of the carbons directly bonded to chlorine and nitrogen would be significantly different from the others, aiding in the complete structural assignment.
While specific, experimentally derived NMR spectral data for 2,2'-Dichlorobenzidine is not widely published in readily accessible literature, spectral databases for the related isomer, 3,3'-Dichlorobenzidine, are available and demonstrate the utility of the technique for distinguishing between isomers. The precise chemical shifts and coupling constants for the 2,2'- isomer would be unique and allow for its definitive identification.
Mass Spectrometry Fragmentation Patterns for Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with techniques like Gas Chromatography (GC-MS), it is invaluable for identifying and quantifying trace amounts of substances such as 2,2'-Dichlorobenzidine.
Under electron ionization (EI), the 2,2'-Dichlorobenzidine molecule would first form a molecular ion (M⁺•). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks appearing due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key identifier for chlorine-containing compounds.
The molecular ion of 2,2'-Dichlorobenzidine would then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. Expected fragmentation pathways for 2,2'-Dichlorobenzidine include:
Loss of a chlorine atom: [M-Cl]⁺
Loss of HCl: [M-HCl]⁺•
Cleavage of the biphenyl bond: This could lead to fragments corresponding to dichlorophenyl or aminophenyl ions.
Sequential loss of chlorine atoms.
Sample Preparation and Derivatization for Analytical Applications
Effective sample preparation is critical for the accurate and sensitive detection of 2,2'-Dichlorobenzidine dihydrochloride in environmental matrices. This typically involves extracting the analyte from the sample and often includes a derivatization step to improve its chromatographic properties.
Extraction Techniques from Aqueous and Solid Matrices
The goal of extraction is to isolate and concentrate 2,2'-Dichlorobenzidine from complex matrices like water, soil, and wastewater, while removing interfering substances.
Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples. U.S. EPA Method 605, developed for benzidines, outlines an LLE procedure using chloroform as the extraction solvent. The protocol involves adjusting the sample pH, followed by sequential extractions with chloroform. The extracts are then combined, concentrated, and prepared for analysis. LLE is a robust technique but can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. For aromatic amines like dichlorobenzidine (B72168), various sorbents can be used in SPE cartridges.
Reversed-Phase Sorbents: C18 (octadecylsilane) cartridges are commonly used but may show poor retention for more polar amines like benzidine (B372746).
Polymeric Sorbents: Sorbents like PLRP-S (a styrene-divinylbenzene polymer) have demonstrated high recovery rates (>90%) for dichlorobenzidines from water samples. researchgate.net The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent.
For solid matrices such as soil and sediment, extraction is often performed using methods like Soxhlet extraction or ultrasonic extraction with suitable organic solvents.
| Extraction Technique | Matrix | Typical Solvent/Sorbent | Key Advantages |
| Liquid-Liquid Extraction (LLE) | Water, Wastewater | Chloroform | Established methodology (e.g., EPA 605) |
| Solid-Phase Extraction (SPE) | Water, Wastewater | Polymeric (e.g., PLRP-S), C18 | High efficiency, low solvent use, automation-friendly |
| Soxhlet/Ultrasonic Extraction | Soil, Sediment | Organic Solvents (e.g., Toluene) | Effective for solid matrices |
Silylation and Acetylation Derivatization for Enhanced Chromatographic Performance
Primary aromatic amines like 2,2'-Dichlorobenzidine can exhibit poor peak shape and adsorption issues during gas chromatography (GC) due to the polar -NH₂ groups. Derivatization chemically modifies these groups to create a less polar, more volatile, and more thermally stable compound, leading to improved chromatographic performance and sensitivity. cdc.gov
Silylation: This process replaces the active hydrogen atoms of the amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. greyhoundchrom.com
Reagents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA).
Advantages: Silylation significantly improves volatility and thermal stability. TBDMS derivatives are particularly advantageous for GC-MS analysis as they are more stable than TMS ethers and produce characteristic mass spectral fragments (a prominent M-57 ion), which aids in identification. greyhoundchrom.com Research on benzidines has shown that derivatization with MTBDMSTFA at 80°C for 80 minutes yields derivatives with excellent chromatographic properties. researchgate.net
Acetylation/Acylation: This involves reacting the amine groups with an acylating agent to form stable amide derivatives.
Reagents: Highly fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) are frequently used.
Advantages: The resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD), a common detector for GC analysis of halogenated compounds. This approach allows for detection at picogram levels or lower. researchgate.net For instance, the preparation of pentafluoropropionamides (PFP) from benzidines results in stable derivatives with detection limits of 0.2 pg or less. researchgate.net
| Derivatization Type | Common Reagent(s) | Analyte Functional Group | Key Benefits for GC Analysis |
| Silylation | BSTFA, MTBDMSTFA | -NH₂ | Increased volatility and thermal stability; stable derivatives (TBDMS) |
| Acylation | PFPA, HFBA | -NH₂ | Increased volatility; enhanced sensitivity with Electron Capture Detector (ECD) |
Development and Validation of Analytical Protocols
The development of robust analytical methods is essential for the reliable monitoring of this compound in the environment. Method validation ensures that the protocol is fit for its intended purpose, providing accurate and precise data.
Sensitivity and Detection Limits in Environmental Matrices (e.g., water, wastewater, air, soil)
The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantitation (LOQ). These values depend on the entire analytical process, including the sample matrix, extraction efficiency, derivatization yield, and the instrumentation used.
While specific validated methods exclusively for 2,2'-Dichlorobenzidine are not widely documented, the extensive research on the 3,3'- isomer provides a strong indication of the detection levels that can be achieved for dichlorobenzidines in various environmental media.
Water and Wastewater: Methods combining SPE with High-Performance Liquid Chromatography (HPLC) and electrochemical detection have achieved LODs for 3,3'-Dichlorobenzidine as low as 50 nanograms per liter (ng/L) in fortified reagent water. researchgate.netnih.gov EPA Method 605, using LLE and HPLC, reports a method detection limit (MDL) of 0.08 µg/L for benzidine. epa.gov For derivatized samples, GC-MS analysis after silylation has reached MDLs of 0.02 ng/mL (20 ng/L) for dichlorobenzidine in water. researchgate.net
Air: Occupational safety methods, such as those developed by NIOSH, are used to monitor aromatic amines in workplace air. These methods often involve sample collection on a filter, extraction, derivatization (e.g., with heptafluorobutyric anhydride), and analysis by GC with an electron capture detector. For 3,3'-Dichlorobenzidine, a reliable quantitation limit of 40 ng/m³ has been reported for a 100 L air sample. cdc.gov The analytical procedure itself can have a detection limit as low as 0.02 picograms per injection.
Soil and Sediment: The analysis of dichlorobenzidines in soil is challenging due to strong binding to soil components and complex matrix interferences. However, methods using Fourier transform ion cyclotron resonance mass spectrometry have demonstrated detection limits in the low picogram (pg) range for 3,3'-Dichlorobenzidine on a solids probe, verifying its presence in lake sediments. acs.org
The validation of such methods involves demonstrating acceptable performance for parameters including accuracy, precision, linearity, and recovery, ensuring that the data generated is reliable for environmental monitoring and risk assessment.
| Matrix | Analytical Technique | Derivatization | Reported Detection Limit (for 3,3'-DCB) |
| Water | SPE-HPLC-ED | None | 50 ng/L researchgate.netnih.gov |
| Water | LLE-GC-MS | Silylation (MTBDMSTFA) | 0.02 ng/mL researchgate.net |
| Air | Filter-GC-ECD | Acylation (HFBA) | 40 ng/m³ (sample); 0.02 pg (analytical) |
| Sediment | FT-ICR-MS | None | 21 pg (Chemical Ionization) acs.org |
Precision and Accuracy Assessments of Analytical Methods
The reliability of analytical methods for the detection and quantification of this compound is paramount for environmental monitoring and occupational safety. Precision and accuracy are key performance characteristics that are rigorously evaluated during method validation. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy denotes the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Detailed Research Findings
Various analytical techniques have been developed and validated for the determination of 2,2'-Dichlorobenzidine and its dihydrochloride salt in different matrices. High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED) and Gas Chromatography (GC) with an electron capture detector (ECD) are among the most common methods.
According to the U.S. Occupational Safety and Health Administration (OSHA) Method 65, the analysis of the heptafluorobutyric acid anhydride derivative of 3,3'-dichlorobenzidine by GC-ECD has a reliable quantitation limit of 3.9 parts per trillion (ppt) or 40 nanograms per cubic meter (ng/m³) based on a 100-liter air sample. osha.gov The standard error of estimate at the target concentration was found to be 7.2%. osha.gov The precision for this method, including an additional ±5% for sampling error, at the 95% confidence level for a 15-day storage test is ±14.0%. osha.gov Recovery studies showed that after 15 days of refrigerated storage, the recovery of 3,3'-dichlorobenzidine was greater than 75%. osha.gov
The precision of an analytical method is often expressed as the Relative Standard Deviation (RSD), which is the standard deviation of a set of measurements divided by the mean of the set, expressed as a percentage. tamu.edu A lower RSD value indicates higher precision. fastercapital.com For instance, a proposed method for the determination of 3,3'-dichlorobenzidine in air using HPLC reported a precision of 7% relative standard deviation over a range of 3-140 µg/cu m for a 50-liter air sample. nih.gov
The following data tables summarize the precision and accuracy parameters from various studies.
Table 1: Precision and Accuracy Data for the Analysis of 3,3'-Dichlorobenzidine by GC-ECD (OSHA Method 65)
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Reliable Quantitation Limit | 3.9 ppt (B1677978) (40 ng/m³) | Based on a 100-L air sample. osha.gov |
| Standard Error of Estimate | 7.2% | At the target concentration. osha.gov |
| Precision (95% Confidence Level) | ±14.0% | For a 15-day storage test, including ±5% for sampling error. osha.gov |
Environmental Distribution and Compartmentalization
Upon release into the environment, 2,2'-Dichlorobenzidine partitions into various environmental compartments, with a significant tendency to associate with solid phases rather than remaining in aqueous solution.
In aquatic environments, the free base form of 2,2'-Dichlorobenzidine is only slightly soluble in water and rapidly adsorbs to sediment and particulate matter. cdc.govnih.gov This strong affinity for solid media means that sediments are the primary sink for this compound in aquatic systems. cdc.gov
Field studies have confirmed its presence in both water and sediment. An 11-year study of Lake Macatawa in Holland, Michigan, a site historically impacted by industrial discharge, detected DCB in both the water column and sediments. nih.gov At times, concentrations in the water were found to be up to 1,300 times greater than the established water quality criteria of 0.021 µg/L. In the sediment, a concentration of nearly 70 mg/kg was recorded in one sample. nih.gov The compound's strong tendency to partition to sediments is a key factor in its environmental persistence. nih.gov
Concentrations of 2,2'-Dichlorobenzidine in Lake Macatawa
| Environmental Compartment | Reported Concentration | Reference |
|---|---|---|
| Water Phase | Up to 1300x the water quality criterion (0.021 µg/L) | nih.gov |
| Sediment Phase | Nearly 70 mg/kg (in a 1993 sample) | nih.gov |
When released to land, 2,2'-Dichlorobenzidine binds strongly to soil, limiting its mobility. cdc.gov This partitioning behavior reduces the potential for leaching into groundwater and widespread dispersal through the soil column. The formation of covalent bonds between the compound and soil humic components may be a predominant fate, rendering it unextractable by organic solvents over time.
Due to its low volatility, significant concentrations of 2,2'-Dichlorobenzidine are not expected in the air. canada.ca If it is released into the atmosphere, it is expected to adsorb to particulate matter and be subject to removal through wet and dry deposition. cdc.govnih.gov One fugacity computer model predicted that at a steady state, less than 0.001% of the total released compound would be found in the air. canada.ca
Degradation Pathways and Mechanisms in Natural Systems
The transformation of 2,2'-Dichlorobenzidine in the environment is primarily driven by photochemical reactions, as microbial degradation is a significantly slower process.
Photodegradation is a major and rapid pathway for the destruction of 2,2'-Dichlorobenzidine. epa.gov In aqueous solutions, the compound is extremely photolabile and degrades very quickly when exposed to natural or simulated sunlight. cdc.govepa.govgovinfo.gov The half-life of 2,2'-Dichlorobenzidine in water exposed to natural sunlight has been reported to be as short as 90 seconds to less than 10 minutes. cdc.govcanada.cawho.int This rapid transformation suggests that photolysis is a critical environmental fate process in sunlit surface waters. cdc.govnih.gov It is also susceptible to direct photolysis on soil surfaces that are exposed to sunlight. cdc.gov
Estimated Environmental Half-Life of 2,2'-Dichlorobenzidine via Photolysis
| Environment | Estimated Half-Life | Reference |
|---|---|---|
| Water (Natural Sunlight) | ~90 seconds to <10 minutes | cdc.govcanada.cagovinfo.govwho.int |
| Air | 1.5 - 5 minutes | canada.cawho.int |
The photochemical degradation of 2,2'-Dichlorobenzidine proceeds through a sequential dechlorination process. cdc.govcanada.ca This transformation yields intermediate products, including 3-chlorobenzidine (a monochloro derivative) and ultimately benzidine. cdc.govcanada.caepa.govwho.int The formation of benzidine is of particular environmental concern as it is a known human carcinogen and is more toxic than the parent compound. epa.gov In addition to these dehalogenated products, a number of brightly colored, water-insoluble compounds are also formed during photolysis. canada.cagovinfo.gov
In contrast to its rapid photochemical breakdown, 2,2'-Dichlorobenzidine is notably resistant to degradation by naturally occurring microbial communities. canada.caepa.gov Studies have shown that the compound biodegrades very slowly in both aerobic and anaerobic conditions. cdc.govwho.int
Under aerobic conditions in soil, cumulative CO2 production was only about 2% after 32 weeks, indicating a very slow rate of mineralization. cdc.gov The estimated half-life for aerobic degradation in soil ranges from 4 to 26 weeks. who.int In aquatic systems, the biodegradation half-life in surface water has been estimated at 4 to 26 weeks, while in anaerobic groundwater, it may be as long as 16 to 101 weeks. cdc.govcanada.ca One study using a lake water and sediment slurry measured a half-life of approximately 150 days. cdc.govnih.gov
Oxidation Reactions with Environmental Oxidants (e.g., metal cations in clays)
The chemical transformation of dichlorobenzidine isomers in the environment can be influenced by oxidative processes. While specific studies on 2,2'-dichlorobenzidine are limited, research on the related isomer, 3,3'-dichlorobenzidine, indicates that it can be oxidized by metal ions, such as ferric iron (Fe³⁺), which are naturally present in clays (B1170129) who.int. The interaction with clay minerals can lead to the formation of colored complexes, a reaction attributed to a charge transfer between the mineral and the adsorbed organic compound researchgate.net. The active sites for this oxidation on clay surfaces can be aluminum exposed at the crystal edges or transition metal cations in a higher valency state on the planar surfaces, which act as electron acceptors researchgate.net. The rate and extent of these color-producing reactions are influenced by factors such as the pH of the system, the nature of the solvent, and the specific exchangeable cations present on the clay researchgate.net.
In the context of wastewater treatment, catalytic oxidation has been explored as a method to degrade 3,3'-dichlorobenzidine dihydrochloride nus.edu.sg. This process effectively destroys the structure of the organic matter in the wastewater, converting larger organic molecules into smaller, less harmful ones nus.edu.sg. Such reactions can be carried out at normal temperatures, suggesting a potentially low-energy solution for industrial applications nus.edu.sg. One patented method utilizes an activated carbon catalyst in a reactor where wastewater mixed with water is continuously fed, along with a stream of air, to facilitate the oxidation process nus.edu.sg. Another advanced oxidation process, using Fenton's reagent (Fe(II) + H₂O₂), has demonstrated high efficiency in converting 3,3'-dichlorobenzidine into ring-cleavage products under laboratory conditions cdc.gov.
Adsorption and Desorption Dynamics in Environmental Media
Interaction with Soil Organic Matter and Clay Minerals
The environmental fate of this compound is significantly governed by its interactions with soil and sediment components. Generally, hydrophobic organic compounds tend to be retained in soil through hydrophobic partitioning into the soil's organic matter researchgate.net. For chlorinated aromatic compounds like dichlorobenzidine, there is a strong tendency to bind to soil and sediment, which reduces their mobility and potential for human exposure nih.gov. The free base form of the related 3,3'-dichlorobenzidine is only slightly soluble in water and rapidly adsorbs to sediment and particulate matter cdc.gov. This strong binding to soil, sediment, and sludge renders it highly immobile in the environment who.int.
The interaction with clay minerals is also a critical factor. Expandable clay minerals, in particular, have shown a higher-than-expected affinity for nonpolar toxic compounds iuss.org. The sorption of such compounds onto smectite, a type of expandable clay, is influenced by the enthalpy of hydration of the exchangeable cation and the specific type of clay iuss.org. Studies on dioxin congeners, which are also chlorinated aromatic compounds, revealed that maximum sorption occurred on clay minerals with weakly hydrated monovalent cations like Cs⁺ iuss.org. The specific arrangement of the sorbed molecule within the clay's interlayer space is a key aspect of this interaction iuss.org. For some herbicides, it has been observed that both the clay minerals and the organic matter in the soil contribute to their adsorption, with bentonite (B74815) and montmorillonite (B579905) clays playing a major role nih.gov. The sorption capacity of clayey till for certain organic pollutants has been found to be significantly higher in unoxidized (reduced) conditions compared to weathered (oxidized) conditions, a difference attributed to the nature of the organic carbon nih.gov.
Influence of pH on Adsorption Characteristics
The pH of the surrounding soil and water is a master variable that influences the adsorption behavior of ionizable organic compounds like this compound. For the related compound benzidine, low pH conditions (e.g., pH 3.2) have been shown to favor its sorption onto sediment nih.gov. This is because, at low pH, a larger proportion of the benzidine species becomes protonated, leading to sorption primarily through a rapid cation exchange process nih.gov. As the pH increases from 3 to 7, a shift in sorption mechanisms from cation exchange to hydrophobic partitioning and/or covalent binding is observed nih.gov.
Similarly, for 3,3'-dichlorobenzidine, as the pH increases, the proportion of its cationic forms decreases. This leads to a reduction in adsorption to sediments via Coulombic interactions, and hydrophobic interactions become the dominant adsorption mechanism cdc.gov. The pKa values for 3,3'-dichlorobenzidine have been reported to be 1.6 and 3.2, indicating that in most natural waters, the non-ionic form would be dominant cdc.gov. An experimental study demonstrated that the adsorption constant (Kf) for 3,3'-dichlorobenzidine decreased as the pH increased, with a more rapid decrease observed in the pH range of 7 to 9 cdc.gov. This pH-dependent adsorption is a common phenomenon for many organic compounds in soil, where adsorption sites on Fe and Mn oxides, organic matter, carbonates, and the edges of clay minerals are pH-dependent icm.edu.pl. In general, for cationic metals, maximum retention occurs at a pH greater than 7 icm.edu.pl. However, the complex nature of soil systems means that generalizations may not always hold, as the formation of metal complexes with dissolved organic matter can increase mobility with increasing pH icm.edu.pl.
Modeling of Environmental Fate and Transport Phenomena
Application of Fugacity Models for Environmental Distribution
Fugacity models are valuable tools for predicting the environmental distribution and fate of chemicals unipd.itnih.gov. These models use the concept of fugacity, which is the "escaping tendency" of a substance from a particular phase, to describe the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment unipd.it. Equilibrium is achieved when the fugacity of the chemical is equal in all compartments unipd.it.
A Level III Fugacity Computer Model was used to estimate the concentration of 3,3'-dichlorobenzidine in the Canadian environment cdc.gov. The model, which assumes a steady-state condition but not equilibrium between compartments, predicted that the majority of the released 3,3'-dichlorobenzidine (99.75%) would be found in water, with very small amounts in air (<0.001%) and soil (<0.001%) who.int. The average concentrations predicted by the model were 7.6 × 10⁻¹⁶ µg/m³ in air, 3.4 × 10⁻⁷ ng/L in water, and 1.1 × 10⁻¹⁶ µg/g dry weight in soil who.int. However, it was noted that because the model did not account for the formation of bound residues in sediment, the concentration in water was likely overestimated cdc.gov. The low vapor pressure and Henry's law constant for 3,3'-dichlorobenzidine suggest that the atmosphere is not a significant medium for its environmental transport and partitioning cdc.gov.
Waste Stream Management and Remediation Principles in Industrial Contexts
The management of industrial waste streams containing dichlorobenzidine is subject to stringent environmental regulations. For 3,3'-dichlorobenzidine, the U.S. Environmental Protection Agency (EPA) has specified standard treatment technologies for wastewaters prior to land disposal. These include wet air oxidation, chemical or electrolytic oxidation, carbon absorption, and incineration. For non-wastewater forms of this hazardous waste, incineration is the specified treatment cdc.gov.
In industrial settings, 3,3'-dichlorobenzidine is primarily released into municipal sanitary sewer systems through wastewater generated during the production of dyes and pigments cdc.gov. Maximum concentrations in wastewater have been estimated at 10 ppb from paint and ink manufacturing and metal finishing operations, 3 ppb from coal mining, and 2 ppb from nonferrous metals manufacturing nih.gov.
For the remediation of contaminated soil, the choice of technology depends on the specific characteristics of the soil and the site, as well as cost and environmental impact considerations researchgate.net. Various remediation techniques exist for soils contaminated with pesticides and other organic pollutants researchgate.net. For phenolic pollutants, the use of minced shepherd's purse root, which has high peroxidase activity, has been investigated as a cost-effective alternative to purified enzymes for remediation nih.gov. This method demonstrated rapid removal of 2,4-dichlorophenol (B122985) from soil, with the efficiency being dependent on the amount of plant material and soil moisture content nih.gov.
Lack of Specific Data for this compound
Following a comprehensive review of scientific literature and technical documents, no specific information was found regarding the comprehensive utilization and treatment of acidic wastewater generated directly from the manufacturing of This compound . The available research and patents predominantly address the wastewater treatment for the production of its isomer, 3,3'-Dichlorobenzidine dihydrochloride .
The manufacturing process for 3,3'-Dichlorobenzidine dihydrochloride is highly relevant as it involves the acid-catalyzed benzidine rearrangement of 2,2'-dichlorohydrazobenzene . This process is a significant source of acidic wastewater containing organic byproducts. Therefore, the following information, while pertaining to the 3,3'- isomer, represents the most closely related and available data on this topic.
Environmental Behavior and Transformation Chemistry
Comprehensive Utilization and Treatment of Acidic Wastewater from 3,3'-Dichlorobenzidine (B165656) Dihydrochloride (B599025) Manufacturing
The production of 3,3'-Dichlorobenzidine dihydrochloride from o-nitrochlorobenzene via a 2,2'-dichlorohydroazobenzene intermediate generates significant volumes of acidic wastewater. nus.edu.sg This wastewater is characterized by high acidity and the presence of various organic compounds, necessitating specialized treatment before discharge. nus.edu.sg Research has focused on neutralizing the acidity, removing organic pollutants, and exploring the potential for resource recovery.
Several methods have been proposed for the treatment of this industrial effluent. One approach involves neutralizing the acidic wastewater with waste alkali to a weakly acidic pH, followed by filtration. nus.edu.sg However, this method alone is often insufficient to reduce the organic content to acceptable levels. nus.edu.sg More advanced techniques aim to recover valuable materials and degrade persistent organic pollutants.
A patented method details a resourceful treatment process that involves evaporation, rectification, decolorization, filtration, cooling, crystallization, and separation to recover hydrochloric acid and sulfuric acid from the wastewater. This process also yields o-chloroaniline sulfate (B86663) as a byproduct. nus.edu.sg However, the complexity and high energy consumption of this multi-step process can limit its economic viability. nus.edu.sg
Another innovative approach is a catalytic oxidation treatment method designed to be more energy-efficient and effective at degrading organic matter. nus.edu.sg This process first involves neutralization of the wastewater, followed by catalytic oxidation using an activated carbon catalyst. nus.edu.sg This treatment effectively breaks down large organic molecules into smaller, more biodegradable compounds, making the effluent suitable for subsequent biochemical treatment. nus.edu.sg The reaction is carried out at normal temperatures, which significantly reduces energy consumption. nus.edu.sg
The table below outlines the steps and key parameters of the catalytic oxidation treatment process.
| Step | Procedure | Key Parameters | Outcome |
| 1. Neutralization & Filtration | Waste alkali is added to the acidic wastewater until a weakly acidic pH is reached (pH 4-5). The mixture is stirred and then filtered. | pH: 4-5 | Clarified filtrate with reduced acidity, precipitate removed. |
| 2. Catalytic Oxidation | The filtrate is mixed with water and passed through a reactor containing an activated carbon catalyst. Air is supplied continuously. | Catalyst: Activated Carbon; Temperature: Normal; Airflow GHSV: 20-40 h⁻¹ | Destruction of organic structures, conversion of large molecules to smaller, biodegradable ones. |
| 3. Biochemical Treatment | The effluent from the catalytic oxidation reactor undergoes standard biochemical treatment. | - | Final treated wastewater suitable for discharge. |
Research indicates that without effective treatment, the by-product organic matter can accumulate, negatively impacting the quality of the final product if waste acid is reused mechanically. nus.edu.sg Therefore, comprehensive treatment strategies are crucial for both environmental protection and manufacturing efficiency.
Applications in Material Science and Industrial Synthesis
Role as an Intermediate in Pigment and Dye Synthesis
The primary industrial application of 3,3'-dichlorobenzidine (B165656) is in the manufacturing of pigments and dyes. nih.gov The process typically involves a bis-diazotization reaction, where the two primary amine groups of dichlorobenzidine (B72168) are converted into highly reactive diazonium salts. These salts are then coupled with various aromatic compounds to produce a wide range of colors.
Production of Diarylide Yellow and Azo Red Pigments
3,3'-Dichlorobenzidine is a crucial precursor for the synthesis of diarylide yellow pigments, which are a significant class of organic colorants. nih.govnih.gov These pigments are widely used in printing inks, plastics, and paints. nih.gov The synthesis involves the double diazotization of 3,3'-dichlorobenzidine, followed by coupling the resulting tetrazonium salt with two equivalents of an acetoacetanilide (B1666496) derivative. nih.gov By varying the substituents on the acetoacetanilide coupling component, a range of yellow to orange shades can be achieved. nih.gov
Some of the major commercial diarylide yellow pigments derived from 3,3'-dichlorobenzidine include:
| Pigment Name | Colour Index Name |
| Pigment Yellow 12 | C.I. 21090 |
| Pigment Yellow 13 | C.I. 21100 |
| Pigment Yellow 14 | C.I. 21095 |
| Pigment Yellow 17 | C.I. 21105 |
| Pigment Yellow 83 | C.I. 21108 |
| Pigment Orange 13 | C.I. 21110 |
In addition to the prominent yellow pigments, 3,3'-dichlorobenzidine is also utilized in the production of some azo red and orange pigments. cdc.gov
Synthesis of Novel Bis Azo Dyes and Pigments
Research into new colorants continues to utilize 3,3'-dichlorobenzidine as a scaffold for creating novel bis-azo dyes and pigments with tailored properties. For instance, new diarylide yellow pigments can be synthesized as solid solutions by coupling tetrazotized 3,3'-dichlorobenzidine with a mixture of different acetoacetanilide derivatives. This approach allows for the fine-tuning of coloristic properties, such as producing redder shades of yellow compared to conventional pigments like C.I. Pigment Yellow 83.
Functionality in Polymer Chemistry and Material Science
Beyond pigment synthesis, 2,2'-dichlorobenzidine (B181645) dihydrochloride (B599025) finds application in the field of polymer chemistry, where its reactive amine functionalities are key to its function.
Curing Agent for Isocyanate-Containing Polymers and Urethane (B1682113) Plastics
3,3'-Dichlorobenzidine serves as a curing agent, or cross-linker, for isocyanate-containing polymers, such as polyurethanes. nih.govnj.gov In this role, the primary amine groups of the dichlorobenzidine molecule react with the isocyanate (-NCO) groups of the prepolymer. This reaction forms stable urea (B33335) linkages, creating a cross-linked, three-dimensional polymer network. The resulting thermoset material, often a urethane plastic, exhibits enhanced mechanical strength, thermal stability, and chemical resistance. nih.govnj.gov
Compounding Ingredient for Rubber and Various Plastics
The compound is also identified as a compounding ingredient for rubber and various plastics. nih.gov In this context, it can be incorporated into the polymer matrix to modify its properties. Aromatic amines are known to function as stabilizers or antioxidants in rubber and plastic formulations. They can help to protect the material from degradation caused by heat, oxygen, and ozone, thereby extending the service life of the product. The specific function can vary depending on the polymer system and the other additives present in the compound.
Production of Polybenzimidazole
A significant application of 3,3'-dichlorobenzidine is in the synthesis of high-performance polymers, specifically polybenzimidazole (PBI). nih.gov It serves as a precursor for the production of the monomer 3,3',4,4'-tetraaminobiphenyl. This tetraamine (B13775644) is then polymerized with an aromatic dicarboxylic acid or its derivative to produce PBI. nih.gov Polybenzimidazole is a thermally stable polymer known for its exceptional resistance to high temperatures and chemicals, making it suitable for demanding applications such as protective clothing for firefighters and high-temperature gloves. nih.gov
Based on a comprehensive review of scientific and industrial literature, there is limited to no available information regarding the specific applications of 2,2'-Dichlorobenzidine dihydrochloride in material science, industrial synthesis, or as a specialized analytical reagent for gold detection. The available data consistently indicate that this compound is primarily an intermediate in the synthesis of its isomer, 3,3'-Dichlorobenzidine dihydrochloride . The applications outlined in the query are well-documented for the 3,3' isomer, which holds significant industrial importance, particularly in pigment manufacturing.
The synthesis of 3,3'-Dichlorobenzidine typically involves the creation of 2,2'-dichlorohydrazobenzene, which then undergoes a benzidine (B372746) rearrangement to form the 3,3' isomer wikipedia.orggoogle.com. 2,2'-Dichlorobenzidine is prepared from m-nitrochlorobenzene and is subsequently rearranged and isolated as the dihydrochloride salt of the 3,3' isomer chemicalbook.comchemicalbook.com. This process underscores the role of the 2,2' isomer as a transient precursor rather than a final product with its own distinct applications.
While one source mentions the use of 2,2'-Dichlorobenzidine in the manufacture of azo dyes, the vast majority of literature specifies that the 3,3' isomer is the key component for creating diarylide yellow pigments wikipedia.orgdrugfuture.com. Similarly, the use of a dichlorobenzidine compound as a colorimetric reagent for gold detection is a known analytical method; however, this application is attributed to the 3,3' isomer chemicalbook.com.
Given the strict requirement to focus solely on this compound, it is not possible to provide scientifically accurate content for the requested application sections. To do so would involve incorrectly attributing the properties and uses of its 3,3' isomer.
However, the fundamental chemical properties of this compound have been compiled below.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2,2'-Dichlorobenzidine and its dihydrochloride salt.
| Property | Value |
| Compound Name | This compound |
| CAS Name | 2,2'-Dichloro[1,1'-biphenyl]-4,4'-diamine, dihydrochloride |
| Molecular Formula | C₁₂H₁₀Cl₂N₂·2HCl drugfuture.com |
| Molecular Weight | 326.05 g/mol drugfuture.com |
| Appearance | Leaflets from water drugfuture.com |
| Solubility | Moderately soluble in water drugfuture.com |
| Base Compound | 2,2'-Dichlorobenzidine |
| CAS Registry Number | 84-68-4 drugfuture.com |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ drugfuture.com |
| Molecular Weight | 253.13 g/mol drugfuture.com |
| Melting Point | 165°C drugfuture.comlookchem.com |
| Solubility (Base) | Almost insoluble in water; moderately soluble in alcohol; readily soluble in ether drugfuture.com |
Structural and Theoretical Chemistry Investigations
Crystallographic and Molecular Structure Determination
The crystal structure of 2,2'-Dichlorobenzidine (B181645) was determined using single-crystal X-ray diffraction methods. iucr.org The analysis revealed that the compound crystallizes in the orthorhombic space group Pnca. The unit cell contains four molecules. iucr.org The crystallographic data provide a detailed picture of the molecular geometry in the solid state. iucr.org
A key finding from the X-ray analysis is the significant steric hindrance caused by the chlorine atoms positioned at the 2 and 2' (ortho) positions. This steric repulsion forces the two phenyl rings to rotate relative to each other around the central C-C biphenyl (B1667301) bond. The resulting dihedral angle between the planes of the two aromatic rings is approximately 72°. iucr.org This twisted conformation is a major structural feature of the molecule. The central diphenyl link was measured to be 1.53 Å. iucr.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pnca | iucr.org |
| Unit Cell Dimensions | a = 7.51 Å, b = 15.20 Å, c = 10.40 Å | iucr.org |
| Molecules per Unit Cell (Z) | 4 | iucr.org |
| Calculated Density | 1.412 g/cm³ | iucr.org |
| Dihedral Angle (between rings) | 72° | iucr.org |
| Diphenyl Link Bond Length | 1.53 Å | iucr.org |
The structural properties of dichlorobenzidine (B72168) isomers are heavily influenced by the position of the chlorine substituents. In the case of 2,2'-Dichlorobenzidine, the ortho-chloro groups introduce significant steric strain. This forces the molecule out of a planar conformation, resulting in the observed 72° rotation around the biphenyl link to minimize repulsive interactions. iucr.org This twisting is a common feature in ortho-substituted biphenyls.
In contrast, isomers like 3,3'-Dichlorobenzidine (B165656), where the chlorine atoms are in the meta positions, experience less direct steric hindrance between the two rings. This would theoretically allow for a more planar arrangement compared to the 2,2'- isomer, although some degree of torsion is still expected. The planarity of the biphenyl system is a critical factor influencing the molecule's electronic properties, such as conjugation between the aromatic rings, and its ability to interact with biological macromolecules. The dihydrochloride (B599025) salt form adds further complexity, as the protonation of the amino groups influences crystal packing and intermolecular hydrogen bonding networks.
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to measure experimentally. Through quantum chemical calculations and molecular modeling, it is possible to explore the electronic structure, reactivity, and conformational dynamics of 2,2'-Dichlorobenzidine dihydrochloride.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules. researchgate.net For this compound, these calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These parameters are crucial for understanding the molecule's reactivity.
Calculations can yield reactivity indices, such as electrophilicity and nucleophilicity, which quantify the molecule's tendency to act as an electrophile or nucleophile in chemical reactions. researchgate.net The presence of electron-withdrawing chlorine atoms and the protonated amino groups (-NH3+) significantly influences the electronic landscape of the aromatic rings, affecting their susceptibility to attack by other reagents.
Computational modeling is instrumental in elucidating the pathways of chemical reactions. For aromatic compounds like 2,2'-Dichlorobenzidine, a key reaction type is electrophilic aromatic substitution. minia.edu.egmasterorganicchemistry.com This class of reactions includes nitration, halogenation, and sulfonation. masterorganicchemistry.commsu.edu
The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edulibretexts.org The reaction is completed by the loss of a proton, which restores the aromaticity of the ring. minia.edu.eglibretexts.org
Computational methods can be used to model the energy profile of this entire process. This allows for the prediction of the most likely sites of substitution on the benzene (B151609) rings, governed by the directing effects of the existing chlorine and protonated amine substituents. Furthermore, the geometries and stabilities of transition states and intermediates along the reaction coordinate can be calculated, providing a detailed, step-by-step understanding of the reaction mechanism. rsc.orguu.nl Oxidation and reduction pathways can also be modeled to predict metabolites and degradation products.
As the rings rotate relative to each other, the molecule passes through various conformations, including staggered and eclipsed forms, which have different potential energies. nih.gov Computational chemistry can be used to map this potential energy surface. By calculating the energy of the molecule as a function of the dihedral angle of the biphenyl bond, a rotational energy profile can be constructed.
This profile reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations. The 72° twist observed in the crystal structure represents one such energy minimum, adopted to alleviate the steric clash of the ortho-chlorine atoms. iucr.org These energetic calculations provide insight into the molecule's flexibility and the distribution of its conformers in different environments.
Current Research Challenges and Future Directions
Development of Sustainable and Economically Viable Synthetic Routes
The conventional synthesis of dichlorobenzidines typically proceeds through the reduction of o-nitrochlorobenzene to an intermediate such as 2,2'-dichlorohydrazobenzene, which then undergoes a benzidine (B372746) rearrangement. google.comwikipedia.org This rearrangement process predominantly yields the 3,3'-Dichlorobenzidine (B165656) isomer. The selective and efficient synthesis of the 2,2'-Dichlorobenzidine (B181645) isomer remains a significant challenge, and current methods are not well-documented in publicly available literature, suggesting a lack of established, economically viable routes.
The primary challenge lies in directing the rearrangement to favor the 2,2' product or developing an entirely new synthetic pathway. Future research in this area must focus on the principles of green chemistry to develop sustainable alternatives.
Key Research Directions:
Catalyst Development: Investigating novel catalysts that can selectively yield 2,2'-Dichlorobenzidine from common precursors. This could involve exploring enzymatic or chemo-catalytic methods that offer high selectivity under mild conditions.
Alternative Precursors: Exploring different starting materials that might circumvent the problematic benzidine rearrangement step altogether, potentially leading to a more direct and less hazardous synthesis.
Process Intensification: Applying principles of continuous flow chemistry could improve reaction control, minimize waste, and enhance safety, making the synthesis more economically viable even if the route is complex. google.com
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water-based systems would significantly reduce the environmental footprint of the synthesis.
Enhancement of Analytical Methodologies for Complex Environmental Matrices
The main challenges include achieving low detection limits, minimizing matrix interference, and distinguishing between various isomers.
Future research should focus on:
Advanced Chromatographic Techniques: Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity, enabling the detection of trace levels of the compound in intricate samples. nih.govresearchgate.net
Novel Sample Preparation: Developing more efficient extraction and clean-up techniques, such as solid-phase extraction (SPE) and supercritical fluid extraction (SFE), to isolate the analyte from interfering substances present in environmental samples. nih.govcdc.gov
Certified Reference Materials: The development and availability of certified reference standards for 2,2'-Dichlorobenzidine are essential for accurate calibration and method validation across different laboratories.
Sensor Technology: Exploration of electrochemical or biosensors for rapid, on-site screening of contaminated areas could provide a cost-effective alternative to time-consuming laboratory analyses.
Table 1: Established Analytical Methods for Dichlorobenzidine (B72168) Isomers (Note: Data primarily based on the more studied 3,3'-Dichlorobenzidine isomer)
| Technique | Matrix | Detection Limit | Key Features |
|---|---|---|---|
| HPLC-Electrochemical Detection (EPA Method 605) | Wastewater | 0.08 µg/L | Standardized method, good sensitivity. epa.govcdc.gov |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Environmental Samples | Variable | Provides structural confirmation. cdc.gov |
| UHPLC-MS/MS | Aqueous Samples | ng/L range | High selectivity and sensitivity, reduced analysis time. nih.govresearchgate.net |
Deeper Understanding of Environmental Degradation Pathways and Transformation Products
The environmental fate of 2,2'-Dichlorobenzidine is poorly understood. In contrast, studies on 3,3'-Dichlorobenzidine show that it is susceptible to photodegradation and slow biodegradation. epa.govcanada.ca In aqueous solutions, 3,3'-Dichlorobenzidine is rapidly degraded by sunlight, with a half-life of less than 10 minutes, undergoing sequential dechlorination to produce monochlorobenzidine and benzidine. canada.caacs.org However, it is resistant to rapid microbial degradation, with estimated half-lives ranging from weeks to months in water and soil. canada.cacdc.gov
The primary research challenge is to determine if 2,2'-Dichlorobenzidine follows similar degradation pathways and to identify its specific transformation products, which may have their own distinct toxicological profiles.
Future research priorities include:
Photodegradation Studies: Conducting experiments under simulated and natural sunlight to determine the photodegradation rate of 2,2'-Dichlorobenzidine and identify its photoproducts.
Biodegradation Investigations: Using microbial consortia from various environmental sources (e.g., activated sludge, contaminated sediments) to assess the potential for aerobic and anaerobic biodegradation. microbe.comresearchgate.net
Metabolite Identification: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of any persistent transformation products.
Modeling Fate and Transport: Developing computational models to predict the environmental distribution and persistence of 2,2'-Dichlorobenzidine based on its physicochemical properties and experimentally determined degradation rates.
Table 2: Known Environmental Degradation Data for 3,3'-Dichlorobenzidine
| Pathway | Medium | Half-Life | Key Transformation Products |
|---|---|---|---|
| Photodegradation (Sunlight) | Water | < 10 minutes | Monochlorobenzidine, Benzidine. canada.caacs.org |
| Biodegradation | Surface Water | 4-26 weeks | Sequential dehalogenation. cdc.gov |
| Biodegradation | Anaerobic Groundwater | 16-101 weeks | Slow degradation. cdc.gov |
Exploration of Novel Applications in Niche Chemical Fields
While the applications of 3,3'-Dichlorobenzidine are well-established in the pigment and polymer industries (e.g., as a curing agent for polyurethane elastomers), the utility of 2,2'-Dichlorobenzidine is not widely documented. chemicalbook.comwho.int This lack of information presents an opportunity to explore its unique chemical properties for novel applications in specialized fields.
One documented niche application is its use as a reactant in the synthesis of derivatives of benzidine, L-proline, and diaminofluorene (B97380), which have been investigated as potential inhibitors of the hepatitis C virus NS5A protein. lookchem.com This indicates potential in the field of synthetic organic chemistry as a building block for complex molecules.
The challenge is to identify applications where the specific stereochemistry and reactivity of the 2,2'- isomer offer a distinct advantage over other, more accessible isomers.
Future research could be directed towards:
Advanced Polymer Synthesis: Investigating its use as a monomer or cross-linking agent for creating high-performance polymers with unique thermal or mechanical properties. The different geometry compared to the 3,3'- isomer could lead to novel polymer architectures.
Coordination Chemistry: Exploring its potential as a ligand for forming metal complexes. The proximity of the amino and chloro groups may lead to unique coordination modes and catalytic activities.
Organic Electronics: Assessing its suitability as a precursor for synthesizing novel organic semiconductors or materials for optoelectronic devices, where molecular geometry plays a crucial role in material properties.
Specialty Chemical Synthesis: Leveraging its unique structure as a scaffold for the synthesis of complex target molecules in fields outside of human therapeutics, such as agrochemicals or materials science.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 3,3'-Dichlorobenzidine dihydrochloride in experimental samples?
- Methodological Answer : Due to the lack of reliable techniques for analyzing the complete compound (including hydrochloride groups), conventional methods focus on quantifying the diamine backbone via acid-base titration or HPLC with UV detection. The compound is typically dissolved in dilute mineral acid (e.g., 1–5% HCl), and free diamine concentration is measured . For reproducibility, calibrate using standardized diamine solutions and validate against known slurry compositions (e.g., 35–63.5% DCB dihydrochloride by weight) .
Q. What safety protocols are essential for handling 3,3'-Dichlorobenzidine dihydrochloride in laboratory settings?
- Methodological Answer : Classified as a restricted carcinogen, it requires stringent controls:
- Use fume hoods with HEPA filters and wear PPE (nitrile gloves, lab coats, respirators).
- Store in airtight containers with secondary containment to prevent aerosolization.
- Dispose of waste via certified hazardous waste protocols. Regulatory frameworks, such as Australia’s Work Health and Safety Regulation 2011, mandate these practices .
Q. How can researchers ensure accurate structural characterization of 3,3'-Dichlorobenzidine dihydrochloride?
- Methodological Answer : Employ NMR (¹H/¹³C) to confirm the biphenyl backbone and chlorine substituents. X-ray crystallography can resolve hydrochloride coordination. Cross-reference with CAS No. 612-83-9 and molecular formula C₁₂H₁₂Cl₄N₂ . For purity assessment (>97%), combine elemental analysis with mass spectrometry .
Advanced Research Questions
Q. How do variations in mineral acid concentration affect the stability of 3,3'-Dichlorobenzidine dihydrochloride slurries?
- Methodological Answer : Acid concentration (1–10% HCl, H₂SO₄, or H₃PO₄) directly impacts slurry viscosity (10–500 Poise) and sedimentation rates. Higher acid content (e.g., 11–24% HCl) reduces water activity, stabilizing the suspension but requiring viscosity monitoring via rheometry . Optimize using a factorial design: vary acid type/concentration and measure settling rates over 48 hours .
Table 1 : Key Parameters for Stable Slurry Preparation
Q. What experimental strategies resolve contradictions in reported toxicity data for 3,3'-Dichlorobenzidine dihydrochloride?
- Methodological Answer : Discrepancies often arise from inconsistent analytical methods (e.g., diamine vs. full compound quantification). Standardize protocols using OECD Test Guidelines (e.g., TG 451/453) and validate via interlaboratory studies. Prioritize in vitro models (Ames test, micronucleus assay) with controlled HCl content to isolate carcinogenic effects of the diamine .
Q. How can researchers mitigate sedimentation issues in long-term storage of DCB dihydrochloride suspensions?
- Methodological Answer : Formulate suspensions with 35–63.5% DCB dihydrochloride, 11–24% HCl, and 25–55% water to achieve viscosities of 80–1400 mPa·s. Incorporate rheological modifiers (e.g., carboxymethyl cellulose) at 0.1–0.5% to prevent settling. Monitor stability using accelerated aging tests (40°C/75% RH for 3 months) .
Regulatory and Compliance Considerations
Q. What regulatory updates impact the use of 3,3'-Dichlorobenzidine dihydrochloride in international research?
- Methodological Answer : The U.S. Congress amended tariffs (HTSUS 9902.03.88) in 2021, requiring compliance with 0.8% duty rates until 2023. Ensure Material Safety Data Sheets (MSDS) align with EPCRA Section 313 reporting thresholds (0.1% concentration) .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for 3,3'-Dichlorobenzidine dihydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
